molecular formula C7H6BrNO2 B1380436 3-Bromo-5-methoxyisonicotinaldehyde CAS No. 1227603-64-6

3-Bromo-5-methoxyisonicotinaldehyde

Cat. No. B1380436
CAS RN: 1227603-64-6
M. Wt: 216.03 g/mol
InChI Key: GIITXWQUHWXMIX-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxyisonicotinaldehyde is an organic compound with a molecular formula of C7H6BrNO2. It is used as a pharmaceutical intermediate and chemical intermediate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxyisonicotinaldehyde consists of a bromine atom, a methoxy group, and an aldehyde group attached to an isonicotinic ring . The molecular weight is 216.03 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methoxyisonicotinaldehyde include its molecular weight (216.03 g/mol) and its molecular formula (C7H6BrNO2) . Other properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

  • Cyclopropane Derivatives Formation : 3-Bromo-5-methoxyisonicotinaldehyde reacts with nucleophiles to form cyclopropane bis-lactones. This process involves a mechanism of double Michael addition followed by ring closure through internal nucleophilic substitution of the halogen (Fariña et al., 1986).

  • Formation of Cyclopropanes and Heterocycles : This compound also participates in reactions that afford cyclopropane lactones and fused heterocyclic compounds, indicating its utility in complex organic synthesis (Farin˜a et al., 1987).

  • Molecular Structure Studies : The molecular structure of related compounds, such as N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, has been studied, highlighting the importance of 3-Bromo-5-methoxyisonicotinaldehyde in understanding molecular configurations (Peng & Hou, 2008).

  • Applications in Photodynamic Therapy : Derivatives of 3-Bromo-5-methoxyisonicotinaldehyde have potential in photodynamic therapy for cancer treatment, due to their significant properties as photosensitizers (Pişkin et al., 2020).

  • Catalytic Applications : Research into the catalytic activities of derivatives of this compound has been conducted, indicating its potential use in various catalytic processes (Ando & Emoto, 1978).

  • Antibacterial Properties : Studies on bromophenols derived from marine algae, closely related to 3-Bromo-5-methoxyisonicotinaldehyde, have shown significant antibacterial activities, suggesting possible applications in developing new antibacterial agents (Xu et al., 2003).

Safety and Hazards

While specific safety data for 3-Bromo-5-methoxyisonicotinaldehyde is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIITXWQUHWXMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxyisonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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